Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide is a compound that belongs to the class of thioxoacetamides. This compound features a cyclobutylamino group, a furan-2-ylmethyl group, and a thioxoacetamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide typically involves the reaction of cyclobutylamine with furan-2-ylmethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioxoacetamide linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The thioxo group can be reduced to form the corresponding amide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Reduction
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Eigenschaften
CAS-Nummer |
335373-66-5 |
---|---|
Molekularformel |
C11H14N2O2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
2-(cyclobutylamino)-N-(furan-2-ylmethyl)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C11H14N2O2S/c14-10(11(16)13-8-3-1-4-8)12-7-9-5-2-6-15-9/h2,5-6,8H,1,3-4,7H2,(H,12,14)(H,13,16) |
InChI-Schlüssel |
JQHVALZIMOJUNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC(=S)C(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.